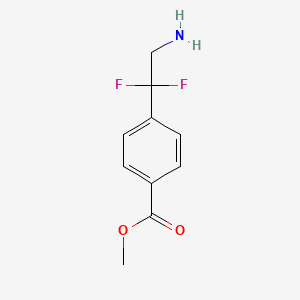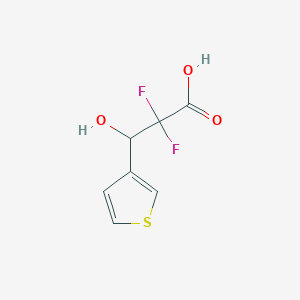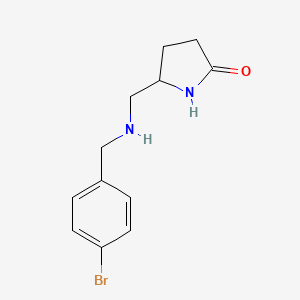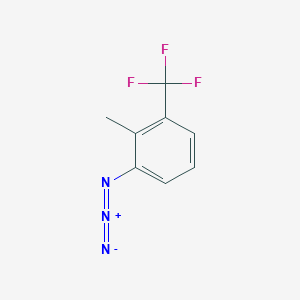
2-(4-Ethylcyclohexyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylcyclohexyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a butanoic acid moiety attached to a cyclohexane ring, which is further substituted with an ethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylcyclohexyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride to form 4-ethylcyclohexanone. This intermediate is then subjected to a Grignard reaction with butylmagnesium bromide, followed by acidic workup to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethylcyclohexanone to form 4-ethylcyclohexanol, which is then oxidized using a suitable oxidizing agent such as potassium permanganate or chromium trioxide to yield the corresponding carboxylic acid.
化学反应分析
Types of Reactions
2-(4-Ethylcyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carboxylic acids or esters.
科学研究应用
2-(4-Ethylcyclohexyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Ethylcyclohexyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The cyclohexane ring and ethyl group contribute to the compound’s overall hydrophobicity, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cyclohexylbutanoic acid: Lacks the ethyl substitution, resulting in different chemical and physical properties.
4-Methylcyclohexylbutanoic acid: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexylpropanoic acid: Shorter carbon chain compared to 2-(4-Ethylcyclohexyl)butanoic acid.
Uniqueness
This compound is unique due to the presence of the ethyl group on the cyclohexane ring, which can influence its reactivity, binding interactions, and overall properties compared to its analogs.
属性
分子式 |
C12H22O2 |
|---|---|
分子量 |
198.30 g/mol |
IUPAC 名称 |
2-(4-ethylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C12H22O2/c1-3-9-5-7-10(8-6-9)11(4-2)12(13)14/h9-11H,3-8H2,1-2H3,(H,13,14) |
InChI 键 |
YPLIGJDAVFIULS-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)C(CC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)







![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride](/img/structure/B13543534.png)

![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)

